molecular formula C19H17Cl2NO3S B12205693 5,7-Dichloroquinolin-8-yl 2-methyl-5-(propan-2-yl)benzene-1-sulfonate

5,7-Dichloroquinolin-8-yl 2-methyl-5-(propan-2-yl)benzene-1-sulfonate

Cat. No.: B12205693
M. Wt: 410.3 g/mol
InChI Key: OQNGHMUQFRVISK-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 2-methyl-5-(propan-2-yl)benzene-1-sulfonate is a complex organic compound that combines a quinoline derivative with a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 2-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps:

    Starting Materials: The synthesis begins with 5,7-dichloroquinoline and 2-methyl-5-(propan-2-yl)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The quinoline derivative is reacted with the sulfonyl chloride under reflux conditions to form the desired sulfonate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions can also occur, especially at the sulfonate ester group.

    Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of chlorine atoms on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced sulfonate esters.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Due to its quinoline structure, it has potential as an antimicrobial agent.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound is investigated for its potential in developing new pharmaceuticals, particularly for treating infections and inflammatory diseases.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 2-methyl-5-(propan-2-yl)benzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonate ester group can interact with proteins, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.

    5,7-Dichloro-2-methyl-8-quinolinol: Used in various chemical syntheses.

    Clioquinol: Another quinoline derivative with antimicrobial activity.

Uniqueness

5,7-Dichloroquinolin-8-yl 2-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to its combined quinoline and sulfonate ester structure, which imparts distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C19H17Cl2NO3S

Molecular Weight

410.3 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2-methyl-5-propan-2-ylbenzenesulfonate

InChI

InChI=1S/C19H17Cl2NO3S/c1-11(2)13-7-6-12(3)17(9-13)26(23,24)25-19-16(21)10-15(20)14-5-4-8-22-18(14)19/h4-11H,1-3H3

InChI Key

OQNGHMUQFRVISK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl

Origin of Product

United States

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